

Application Note: Formulation & Synthesis of 4-Bromo-N-(2-methylphenyl)benzenesulfonamide

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Compound of Interest

Compound Name:	4-Bromo-N-(2-methylphenyl)benzenesulfonamide
CAS No.:	7455-02-9
Cat. No.:	B2928415

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Executive Summary & Chemical Identity[1]

4-Bromo-N-(2-methylphenyl)benzenesulfonamide is a critical sulfonamide scaffold often employed as an intermediate in medicinal chemistry. The bromine substituent at the para-position provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the ortho-methyl group on the aniline ring introduces steric constraints that can improve metabolic stability or selectivity in protein binding pockets.

This guide provides a self-validating protocol for its synthesis (achieving >98% purity) and a formulation strategy for biological assays, addressing the compound's inherent lipophilicity.

Chemical Profile

Property	Detail
IUPAC Name	4-Bromo-N-(2-methylphenyl)benzenesulfonamide
Common Name	N-(o-Tolyl)-4-bromobenzenesulfonamide
Molecular Formula	C ₁₃ H ₁₂ BrNO ₂ S
Molecular Weight	326.21 g/mol
Predicted LogP	~3.8 (High Lipophilicity)
Solubility	DMSO (>50 mg/mL), Ethanol (Moderate), Water (<0.1 mg/mL)

High-Purity Synthesis Protocol

Rationale: Commercial batches of sulfonamides often contain trace sulfonic acid or unreacted amine. For sensitive biological assays or subsequent cross-coupling, high purity is non-negotiable. This protocol uses a pyridine-mediated nucleophilic substitution, chosen for its ability to scavenge the HCl byproduct and prevent acid-catalyzed side reactions.

Materials

- Reagent A: 4-Bromobenzenesulfonyl chloride (1.0 equiv, MW: 255.52)
- Reagent B: o-Toluidine (2-methylaniline) (1.1 equiv, MW: 107.15)
- Solvent/Base: Pyridine (Anhydrous)[1]
- Workup: 2M HCl, Ethyl Acetate, Sodium Bicarbonate, Ethanol (for recrystallization).

Step-by-Step Procedure

- Reaction Setup:
 - In a round-bottom flask equipped with a magnetic stir bar, dissolve o-toluidine (1.1 equiv) in anhydrous pyridine (approx. 5 mL per gram of amine).

- Cool the solution to 0°C in an ice bath. Reasoning: The reaction is exothermic. Cooling prevents the formation of disulfonamide byproducts.
- Addition:
 - Add 4-bromobenzenesulfonyl chloride (1.0 equiv) portion-wise over 15 minutes.
 - Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
 - Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). The starting sulfonyl chloride spot should disappear.
- Quench & Isolation (The "Acid Crash"):
 - Pour the reaction mixture into a beaker containing ice-cold 2M HCl (excess relative to pyridine).
 - Mechanism:[2][3][4] Pyridine converts to pyridinium chloride (water-soluble). The hydrophobic product precipitates as a solid.
 - Stir vigorously for 20 minutes. Filter the solid precipitate.[5]
- Purification (Recrystallization):
 - Dissolve the crude solid in minimal boiling Ethanol (95%).
 - Allow to cool slowly to RT, then to 4°C.
 - Filter the white crystalline needles. Wash with cold hexanes.

Synthesis Workflow Diagram



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Figure 1: Step-by-step synthesis workflow ensuring removal of basic impurities via acid quench and final purification via crystallization.

Quality Control (Self-Validating Systems)

Before biological use, the compound must pass these criteria.

Test	Acceptance Criteria	Diagnostic Note
1H NMR (DMSO-d6)	Single methyl singlet (~2.1 ppm). Distinct NH singlet (~9-10 ppm, D2O exchangeable).	If NH peak is missing, disulfonamide formed. If pyridine peaks (7-8.5 ppm complex) remain, re-wash with HCl.
LC-MS	>98% Area Under Curve. Mass [M-H] ⁻ = 324/326 (Br isotope pattern).	1:1 ratio of peaks at mass M and M+2 confirms presence of Bromine.
Melting Point	Sharp range (Expected: ~110–115°C, analog dependent).	Wide range (>2°C) indicates solvent entrapment or impurity.

Biological Formulation Protocols

Challenge: Sulfonamides are Class II (Low Solubility, High Permeability) compounds. Direct addition to aqueous media often results in precipitation, leading to false negatives in assays.

Protocol A: In Vitro Stock (Cell Culture)

- Stock Solvent: 100% DMSO (Anhydrous).
- Concentration: 10 mM or 20 mM.
- Storage: -20°C (Avoid freeze-thaw cycles; aliquot into single-use vials).
- Application: Dilute 1000x into media (final DMSO 0.1%) to prevent cytotoxicity.

Protocol B: In Vivo Vehicle (IP/IV Administration)

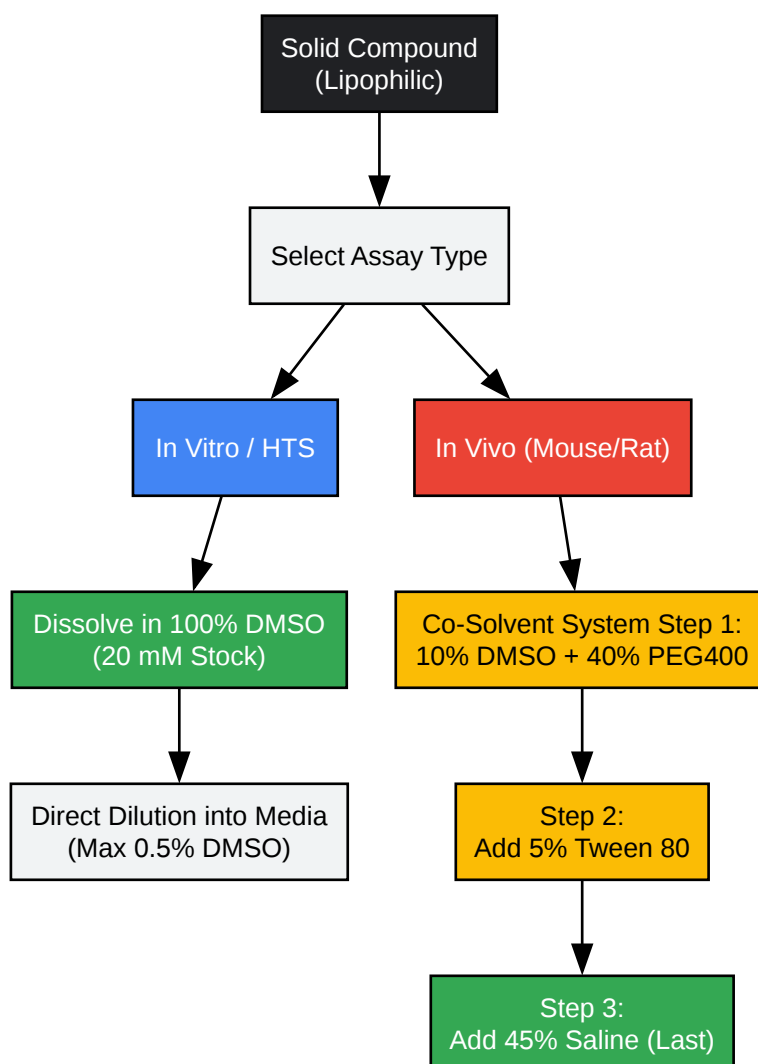
For animal studies, DMSO must be minimized.[6] Use the Solvent-Surfactant-Cosolvent system.

Target Concentration: 1–5 mg/mL

- Weigh the required amount of compound.
- Dissolve completely in 10% DMSO (v/v of final volume). Sonicate if necessary.[6]
- Add 40% PEG400 (Polyethylene Glycol 400).[7] Vortex until clear.
- Add 5% Tween 80. Vortex gently (avoid foaming).
- Add 45% Saline (0.9% NaCl) slowly while vortexing.

Critical: Always add Saline LAST. Adding water/saline too early will crash the compound out of solution.

Formulation Decision Logic



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Figure 2: Decision matrix for vehicle selection based on experimental application.

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